3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using reagents like sulfonyl chlorides in the presence of a base.
Piperazine substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: The parent compound with diverse biological activities.
Ciprofloxacin: A fluoroquinolone antibiotic.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-4-16-5-7-17(8-6-16)31(29,30)22-15-26(3)20-14-21(19(24)13-18(20)23(22)28)27-11-9-25(2)10-12-27/h5-8,13-15H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKJMOGPEXXGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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